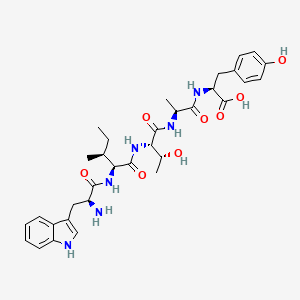
L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine is a peptide compound composed of five amino acids: L-tryptophan, L-isoleucine, L-threonine, L-alanine, and L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through targeted chemical modifications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine.
Scientific Research Applications
L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Materials Science: Utilized in the development of peptide-based materials with specific structural and functional properties.
Mechanism of Action
The mechanism of action of L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine depends on its specific application. In pharmacological contexts, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common pathways include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: A similar peptide with a longer sequence and different amino acid composition.
Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used for the treatment of type 2 diabetes.
Uniqueness
L-Tryptophyl-L-isoleucyl-L-threonyl-L-alanyl-L-tyrosine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its relatively short length compared to other peptides makes it easier to synthesize and study, while still offering valuable insights into peptide behavior and interactions.
Properties
CAS No. |
919298-50-3 |
|---|---|
Molecular Formula |
C33H44N6O8 |
Molecular Weight |
652.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C33H44N6O8/c1-5-17(2)27(38-30(43)24(34)15-21-16-35-25-9-7-6-8-23(21)25)31(44)39-28(19(4)40)32(45)36-18(3)29(42)37-26(33(46)47)14-20-10-12-22(41)13-11-20/h6-13,16-19,24,26-28,35,40-41H,5,14-15,34H2,1-4H3,(H,36,45)(H,37,42)(H,38,43)(H,39,44)(H,46,47)/t17-,18-,19+,24-,26-,27-,28-/m0/s1 |
InChI Key |
CNYHPWLYDGHOBA-BXJNCALTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















